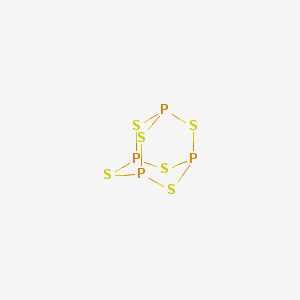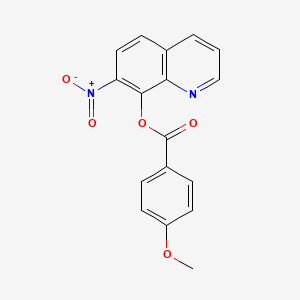
(7-nitroquinolin-8-yl) 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-nitroquinolin-8-yl) 4-methoxybenzoate is a chemical compound with the molecular formula C17H12N2O5 and a molecular weight of 324.29 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a methoxybenzoate group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of (7-nitroquinolin-8-yl) 4-methoxybenzoate typically involves the esterification of 7-nitroquinolin-8-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
Analyse Chemischer Reaktionen
(7-nitroquinolin-8-yl) 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(7-nitroquinolin-8-yl) 4-methoxybenzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of (7-nitroquinolin-8-yl) 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . These interactions make the compound a potential candidate for anticancer and antimicrobial therapies.
Vergleich Mit ähnlichen Verbindungen
(7-nitroquinolin-8-yl) 4-methoxybenzoate can be compared with other similar compounds, such as:
7-nitroquinolin-8-yl benzoate: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
8-hydroxyquinoline derivatives: These compounds have a hydroxyl group instead of a nitro group, leading to different chemical and biological properties.
Quinoxaline derivatives: These compounds have a similar quinoline structure but with different substituents, leading to diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
29007-16-7 |
|---|---|
Molekularformel |
C17H12N2O5 |
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
(7-nitroquinolin-8-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H12N2O5/c1-23-13-7-4-12(5-8-13)17(20)24-16-14(19(21)22)9-6-11-3-2-10-18-15(11)16/h2-10H,1H3 |
InChI-Schlüssel |
QHUFSOJVTBCVKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


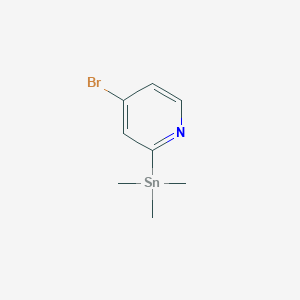
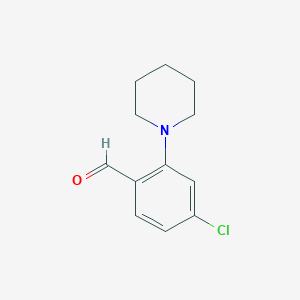
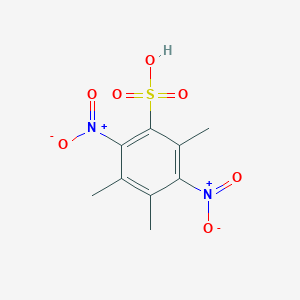
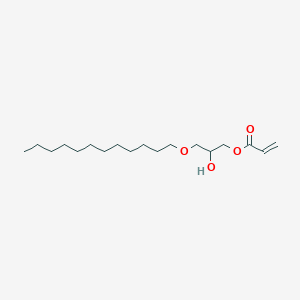
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
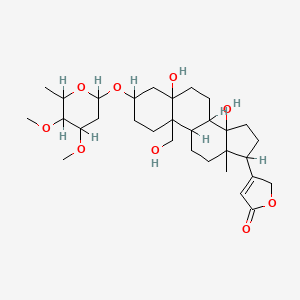
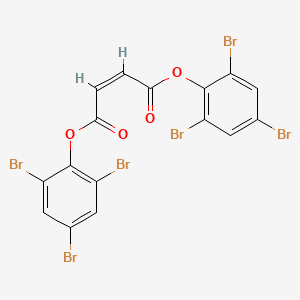
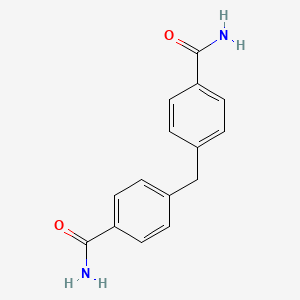
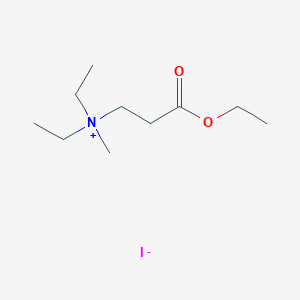
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)

